4,4-Difluorobut-3-enylbenzene

Description

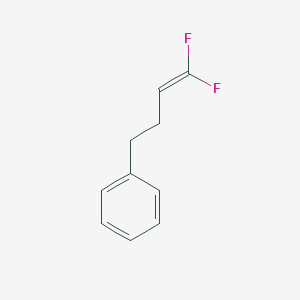

4,4-Difluorobut-3-enylbenzene is an aromatic compound featuring a benzene ring substituted with a fluorinated butenyl chain. Its structure consists of a benzene moiety attached to a but-3-enyl group, with fluorine atoms at the 4 and 4' positions of the alkene (Figure 1).

Properties

CAS No. |

134134-76-2 |

|---|---|

Molecular Formula |

C10H10F2 |

Molecular Weight |

168.18 g/mol |

IUPAC Name |

4,4-difluorobut-3-enylbenzene |

InChI |

InChI=1S/C10H10F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |

InChI Key |

HXWJRIURTLGMLW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC=C(F)F |

Canonical SMILES |

C1=CC=C(C=C1)CCC=C(F)F |

Synonyms |

(4,4-Difluoro-3-buten-1-yl)benzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Benzene ring with hydroxyl groups at C3 and C4, conjugated to an acrylic acid chain.

- Key Differences: Hydroxyl (-OH) groups in caffeic acid increase polarity and hydrogen-bonding capacity, contrasting with fluorine’s electronegative but less polar nature in this compound. Caffeic acid’s carboxylic acid group enables solubility in aqueous media, whereas the nonpolar butenyl chain in this compound likely enhances lipophilicity.

- Applications : Caffeic acid is used in pharmacological research, food/cosmetic additives, and as a synthetic precursor . Fluorinated analogs like this compound may prioritize stability and membrane permeability in drug design.

Carfentrazone Ethyl Ester (Dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorobenzenepropanoate)

- Structure: Fluorinated benzene ring linked to a triazolyl-propanoate ester.

- Key Differences :

- The triazole ring in carfentrazone introduces heterocyclic reactivity, absent in this compound.

- Both compounds feature fluorine on the benzene ring, but carfentrazone’s ester group enables hydrolysis-driven activation in pesticides.

- Applications : Carfentrazone ethyl ester is a herbicide, leveraging fluorine’s resistance to metabolic degradation . This compound’s alkene may offer conjugation pathways for agrochemical derivatization.

Halogenated Pesticide Derivatives

Chlorobenzilate (Ethyl 4,4'-Dichlorobenzilate)

- Structure : Ethyl ester with dichlorinated benzilate backbone.

- Key Differences :

- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter electronic and steric interactions.

- Chlorobenzilate’s dichloro-substitution enhances pesticidal activity but increases environmental persistence relative to fluorinated analogs.

- Applications : Chlorobenzilate is an acaricide , whereas fluorinated compounds like this compound might reduce bioaccumulation risks.

Data Table: Comparative Analysis

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity in this compound may improve target binding specificity compared to chlorinated pesticides like chlorobenzilate .

- Alkene Functionality : The conjugated double bond in this compound could enable Diels-Alder reactions or polymerization, unlike caffeic acid’s carboxylic acid-driven reactivity .

- Applications : While caffeic acid is utilized in supplements and cosmetics, fluorinated analogs are more likely to appear in synthetic chemistry or agrochemicals due to enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.